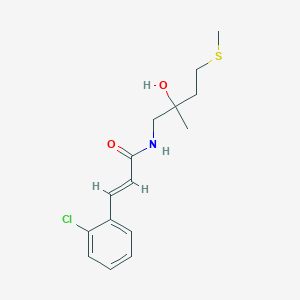

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide

Description

The compound “(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide” is an acrylamide derivative featuring a 2-chlorophenyl group conjugated to an α,β-unsaturated carbonyl system. The presence of the methylthio group may enhance metabolic stability compared to sulfonyl or unsubstituted alkyl chains .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2S/c1-15(19,9-10-20-2)11-17-14(18)8-7-12-5-3-4-6-13(12)16/h3-8,19H,9-11H2,1-2H3,(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZSTMYLKPHFIG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C=CC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNC(=O)/C=C/C1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide typically involves a multi-step process:

Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of a suitable thiol with an epoxide, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and thio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the acrylamide moiety suggests potential activity as an enzyme inhibitor, while the chlorophenyl group may confer additional biological activity.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide would depend on its specific application. In a biological context, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-chlorophenyl group is common in compounds targeting cholinesterases (e.g., 5b) , while substituents on the nitrogen influence solubility and target affinity. For example, the hydroxy-methylthio group in the main compound may offer better metabolic stability than sulfonyl groups (e.g., 16d) .

- Synthesis : Most analogs are synthesized via amide coupling between acrylic acids and amine derivatives, often using activating agents like EDC·HCl .

Physicochemical and Spectral Properties

- Melting Points : Analogs with sulfonyl groups (e.g., 16d) exhibit higher melting points (153–220°C) due to strong intermolecular forces , whereas compounds with flexible alkyl chains (e.g., 5b) likely have lower melting points.

- Spectral Data : IR spectra of acrylamide derivatives typically show peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) . The main compound’s hydroxy and methylthio groups would introduce additional O–H (~3300 cm⁻¹) and C–S (~700 cm⁻¹) stretches.

- Molecular Weight : The main compound’s molecular weight (~354–380 g/mol, estimated) is comparable to methylthiazole-containing analogs (354.9 g/mol) , suggesting similar pharmacokinetic profiles.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, safety profiles, and applications in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Structural Features:

- Chlorophenyl Group : Imparts lipophilicity and potential interactions with biological membranes.

- Hydroxy and Methylthio Substituents : May enhance solubility and modify the compound's reactivity.

Research indicates that this compound exhibits various mechanisms of action, particularly in dermatological applications. It has been shown to inhibit melanin production in B16F10 mouse melanoma cells, which is significant for skin-related conditions such as hyperpigmentation. The inhibition occurs at a concentration of 6.25 µM, likely through the downregulation of key genes involved in melanogenesis, including Tyr , Mitf , Tyrp-1 , and Tyrp-2 .

In Vitro Studies

-

Melanin Production Inhibition :

- The compound demonstrated effective inhibition of melanin production in both B16F10 melanoma cells and pigmented reconstructed human epidermis.

- Concentrations of 1% and 2% solutions in PEG400 were tested, showing promising results without cytotoxic effects on human keratinocytes (HaCaT), fibroblasts (BJ), or melanocytes (HEMa) .

- Safety Profile :

Case Studies

A study highlighted the compound's ability to penetrate the epidermis effectively, suggesting its potential as a topical treatment for skin disorders related to pigmentation .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Melanin Inhibition IC50 (µM) | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | 36.98 ± 1.07 | None detected | Effective at low concentrations |

| Compound X | 50.00 ± 5.00 | Moderate | Higher cytotoxicity observed |

| Compound Y | 40.00 ± 3.00 | Low | Comparable efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.